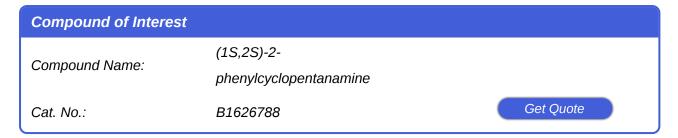


(1S,2S)-2-Phenylcyclopentanamine: A Technical Whitepaper

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For correspondence: This document is a comprehensive guide intended for researchers, scientists, and drug development professionals.

Abstract

(1S,2S)-2-phenylcyclopentanamine is a chiral amine characterized by a cyclopentane ring substituted with a phenyl group and an amino group in a cis-configuration. This technical guide provides a detailed overview of its chemical identity, stereochemical significance, and its primary role as a chiral building block in asymmetric synthesis. While its structural analogs have been explored for various pharmacological activities, current scientific literature indicates that the cis-isomers, including (1S,2S)-2-phenylcyclopentanamine, have not demonstrated significant pharmacological applications. This document summarizes its known properties, outlines general synthetic approaches, and discusses its potential utility in synthetic chemistry.

Chemical Identity and Physicochemical Properties

(1S,2S)-2-phenylcyclopentanamine is a specific stereoisomer of 2-phenylcyclopentanamine. The '(1S,2S)' designation defines the absolute configuration at the two chiral centers, resulting in the phenyl and amino groups being on the same side of the cyclopentane ring.[1]

Table 1: Chemical and Physical Properties of (15,2S)-2-phenylcyclopentanamine



Property	Value	Source
IUPAC Name	(1S,2S)-2-phenylcyclopentan- 1-amine	N/A
CAS Number	40264-04-8	[2]
Molecular Formula	C11H15N	[2]
Molecular Weight	161.24 g/mol	[2]
Appearance	Colorless liquid (predicted)	N/A
Boiling Point	Not available for the specific isomer. The general 2-phenylcyclopentanamine has a predicted boiling point of 259.2 ± 29.0 °C at 760 mmHg.	N/A
Melting Point	Not available	N/A
Solubility	Expected to be soluble in organic solvents.	N/A

Note: Specific experimental data for the physical properties of this isomer are not readily available in the public domain. The appearance is a prediction based on similar small amine compounds.

Stereochemistry and Its Significance

The stereochemistry of **(1S,2S)-2-phenylcyclopentanamine** is of paramount importance. The molecule has two chiral centers, leading to four possible stereoisomers: **(1S,2S)** and **(1R,2R)**, which are enantiomers with a cis-relationship between the substituents, and **(1S,2R)** and **(1R,2S)**, which are enantiomers with a trans-relationship.[1]

The rigid cyclopentane scaffold and the defined spatial arrangement of the phenyl and amino groups make **(1S,2S)-2-phenylcyclopentanamine** a valuable chiral auxiliary or building block in asymmetric synthesis.[1] Chiral amines are crucial in the synthesis of many pharmaceuticals, where a specific enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1][3]

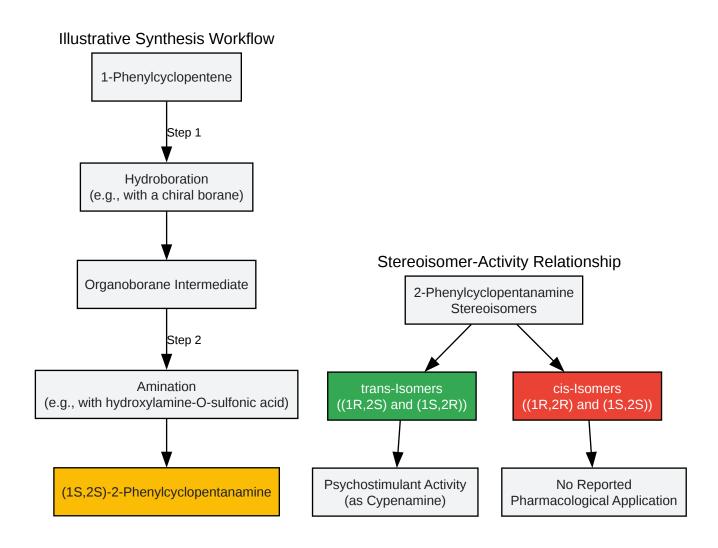


Synthesis and Experimental Protocols

The enantioselective synthesis of **(1S,2S)-2-phenylcyclopentanamine** is crucial for its application as a chiral building block. A common strategy involves the stereoselective hydroboration-amination of 1-phenylcyclopentene.[1]

General Synthetic Workflow: Hydroboration-Amination

The synthesis can be conceptualized in the following workflow:



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